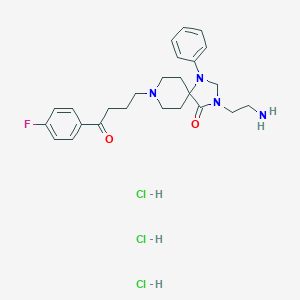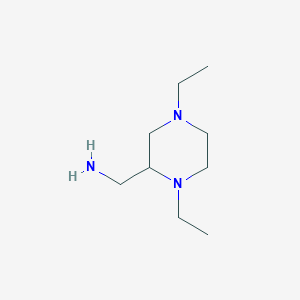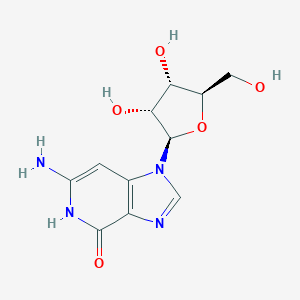![molecular formula C7H11NO2 B053977 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 119103-15-0](/img/structure/B53977.png)
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-azabicyclo[2.2.1]heptane derivatives has been extensively studied, showcasing various methodologies for creating these complex structures. For instance, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid involved diazomalonate insertion, intramolecular cyclization, and chemoselective reduction, highlighting the compound's potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010). Another method for synthesizing a related compound, 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, involved double alkylation starting from dimethyl meso-2,5-dibromohexanedioate, emphasizing the adaptability of these frameworks for synthesizing rigid, non-chiral analogues of bioactive molecules (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Molecular Structure Analysis
The molecular structure of 1-azabicyclo[2.2.1]heptane derivatives is characterized by their bicyclic framework, which imposes significant conformational constraints. These constraints play a crucial role in the compound's chemical reactivity and interaction with biological targets. For example, X-ray crystal structure analyses revealed common boat conformations for the 3-azabicyclo[3.1.0]hexane and 3-azabicyclo[4.1.0]heptane skeletons, underlining the importance of the equatorial position of substituents on the heterocycle (Gensini et al., 2002).
Chemical Reactions and Properties
1-Azabicyclo[2.2.1]heptane derivatives undergo a variety of chemical reactions, influenced by their unique structural features. For instance, the stereocontrolled synthesis of a 1-azabicyclo[4.1.0]heptane derivative showcased the formation of an NH aziridine and subsequent intramolecular conjugate addition, leading to trans-2,6-disubstituted piperidines (Wynne, Clarkson, & Shipman, 2008). These reactions highlight the compound's versatility in synthesizing structurally complex and functionally diverse derivatives.
Physical Properties Analysis
The physical properties of 1-azabicyclo[2.2.1]heptane derivatives, such as solubility, melting points, and boiling points, are crucial for their application in chemical synthesis and pharmaceutical formulations. While specific data on these properties were not directly mentioned in the sources, they are typically determined experimentally and are critical for understanding the compound's behavior in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of 1-azabicyclo[2.2.1]heptane derivatives, including acidity, basicity, and reactivity towards different chemical agents, are fundamentally influenced by their bicyclic structure. The constrained geometry affects the electron distribution within the molecule, thereby influencing its chemical behavior in reactions, such as nucleophilic substitutions and electrophilic additions. The synthesis and functionalization strategies discussed earlier illustrate the compound's chemical versatility and potential for creating a wide range of derivatives with varied biological activities.
Applications De Recherche Scientifique
Synthesis and Applications in Medicinal Chemistry :
- The synthesis of related compounds like 3-azabicyclo[4.1.0]heptane-1-carboxylic acid and their potential use in medicinal chemistry due to their bicyclic nature and conformational constraints (Napolitano et al., 2010).
- Structurally novel morpholine amino acids, such as 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, have been synthesized for potential use in modulating the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
Synthesis of Analogues and Derivatives :
- The synthesis of enantiomerically pure 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids as new conformationally constrained 4-hydroxyprolines (Avenoza et al., 1999).
- Novel approaches to synthesize bicyclic α-amino acids like 2-azabicyclo[2.2.1]heptane-1-carboxylic acid for generating neuronal nicotinic receptor ligands (Strachan et al., 2006).
Catalytic and Synthetic Applications :
- The preparation of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in enantiopure form and its catalytic potential in aldol reactions, indicating improved selectivity compared to monocyclic analogues (Armstrong et al., 2009).
- The synthesis of derivatives like 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid as analogues of amino acids and their potential in rigid peptide design (Kubyshkin et al., 2007).
Safety and Hazards
The safety information for “1-Azabicyclo[2.2.1]heptane-4-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Orientations Futures
The future directions for “1-Azabicyclo[2.2.1]heptane-4-carboxylic acid” could involve further exploration of its synthetic routes and potential applications. For instance, the compound could be used as a building block in medicinal chemistry due to its bicyclic nature and conformational constraints . Additionally, the compound could be incorporated into the structure of other drugs to improve their physicochemical properties .
Mécanisme D'action
Mode of Action
It’s known that the compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid . These factors could include pH, temperature, and the presence of other molecules.
Propriétés
IUPAC Name |
1-azabicyclo[2.2.1]heptane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-1-3-8(5-7)4-2-7/h1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVQBVRGOKBTQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611371 | |
| Record name | 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid | |
CAS RN |
119103-15-0 | |
| Record name | 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)





![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)




![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)